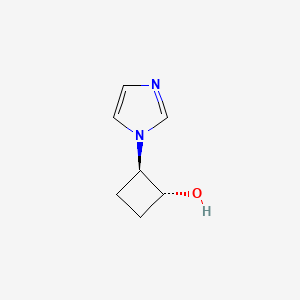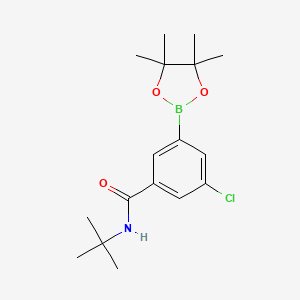![molecular formula C12H17NO B1485490 trans-2-[Benzyl(methyl)amino]cyclobutan-1-ol CAS No. 2161248-42-4](/img/structure/B1485490.png)
trans-2-[Benzyl(methyl)amino]cyclobutan-1-ol
Vue d'ensemble
Description
Trans-2-[Benzyl(methyl)amino]cyclobutan-1-ol (TBCO) is an interesting and important compound that has been studied in recent years due to its potential applications in a variety of scientific fields. TBCO is a cyclic amine with a unique structure that has been the focus of numerous research studies.
Applications De Recherche Scientifique
Trans-2-[Benzyl(methyl)amino]cyclobutan-1-ol has a range of applications in scientific research. It is used as an intermediate in the synthesis of various other compounds, such as aminocyclobutane carboxylic acids, which are important building blocks for drug discovery and development. trans-2-[Benzyl(methyl)amino]cyclobutan-1-ol can also be used as a starting material for the synthesis of other cyclic amines, such as cyclopentane and cyclohexane amines. In addition, trans-2-[Benzyl(methyl)amino]cyclobutan-1-ol has been used in the synthesis of functionalized cyclic peptides, which have potential applications in the development of drugs with improved bioavailability.
Mécanisme D'action
Trans-2-[Benzyl(methyl)amino]cyclobutan-1-ol is known to interact with a variety of proteins and enzymes, which makes it an attractive target for drug discovery and development. The exact mechanism of action of trans-2-[Benzyl(methyl)amino]cyclobutan-1-ol is not yet fully understood, but it is believed to involve the binding of the compound to specific proteins and enzymes, which then triggers a cascade of biochemical reactions.
Biochemical and Physiological Effects
trans-2-[Benzyl(methyl)amino]cyclobutan-1-ol has been shown to have a variety of biochemical and physiological effects. In animal studies, trans-2-[Benzyl(methyl)amino]cyclobutan-1-ol has been shown to reduce inflammation, improve cognitive performance, and reduce the risk of certain types of cancer. In addition, trans-2-[Benzyl(methyl)amino]cyclobutan-1-ol has been shown to inhibit the growth of certain types of bacteria, which could be useful in the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
Trans-2-[Benzyl(methyl)amino]cyclobutan-1-ol has a number of advantages for laboratory experiments. It is relatively easy to synthesize, and its structure makes it an ideal starting material for the synthesis of other compounds. In addition, trans-2-[Benzyl(methyl)amino]cyclobutan-1-ol is relatively stable and can be used in a variety of solvents. However, trans-2-[Benzyl(methyl)amino]cyclobutan-1-ol is also known to be toxic at high concentrations, and it is not suitable for use in certain types of experiments.
Orientations Futures
The potential applications of trans-2-[Benzyl(methyl)amino]cyclobutan-1-ol are vast, and there are a number of possible future directions for research. These include the development of new drugs based on trans-2-[Benzyl(methyl)amino]cyclobutan-1-ol, the use of trans-2-[Benzyl(methyl)amino]cyclobutan-1-ol as a starting material for the synthesis of other compounds, and the use of trans-2-[Benzyl(methyl)amino]cyclobutan-1-ol in the development of new antibiotics. In addition, further research into the biochemical and physiological effects of trans-2-[Benzyl(methyl)amino]cyclobutan-1-ol could lead to the discovery of new therapeutic targets. Finally, further research into the mechanism of action of trans-2-[Benzyl(methyl)amino]cyclobutan-1-ol could lead to a better understanding of how it interacts with proteins and enzymes.
Propriétés
IUPAC Name |
(1R,2R)-2-[benzyl(methyl)amino]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-13(11-7-8-12(11)14)9-10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXPBVRNVVLAJF-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[Benzyl(methyl)amino]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![trans-2-[(3-Phenylpropyl)amino]cyclobutan-1-ol](/img/structure/B1485408.png)
![1-[(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485409.png)
![1-{[(2-Fluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485410.png)
![1-[trans-2-Hydroxycyclobutyl]piperidine-4-carbonitrile](/img/structure/B1485412.png)

![trans-2-[4-(2-Hydroxypropyl)piperazin-1-yl]cyclobutan-1-ol](/img/structure/B1485415.png)
![2-{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1485416.png)
![3-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485418.png)
![[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1485419.png)
![[5-(Toluene-4-sulfonyloxy)-pentyloxy]-acetic acid tert-butyl ester](/img/structure/B1485420.png)

![methyl({3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1485423.png)
![3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1485429.png)
